molecular formula C7H8N2O2 B8506383 5-Ethyl-pyrimidine-4-carboxylic acid

5-Ethyl-pyrimidine-4-carboxylic acid

Cat. No. B8506383
M. Wt: 152.15 g/mol
InChI Key: ISDRKXCCKQQCAJ-UHFFFAOYSA-N
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Patent
US09089136B2

Procedure details

A mixture of 5-ethyl-4-(furan-2-yl)-pyrimidine (2.03 g), acetone (70 ml), and water (35 ml) was stirred at 50° C., potassium permanganate (15 g) was added thereto over 15 minutes, and the reaction mixture was stirred under reflux for 1 hour. After standing to cool the reaction mixture to room temperature, to the reaction mixture, saturated aqueous sodium hydrogen carbonate solution was added, and extracted with tert-butyl methyl ether. To the resulting aqueous layer, hydrochloric acid was added, and extracted with tert-butyl methyl ether. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure to give 1.14 g of 5-ethyl-pyrimidine-4-carboxylic acid.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4]([C:9]2[O:10]C=CC=2)=[N:5][CH:6]=[N:7][CH:8]=1)[CH3:2].CC(C)=[O:16].[Mn]([O-])(=O)(=O)=O.[K+].C(=O)([O-])O.[Na+]>O>[CH2:1]([C:3]1[C:4]([C:9]([OH:10])=[O:16])=[N:5][CH:6]=[N:7][CH:8]=1)[CH3:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
C(C)C=1C(=NC=NC1)C=1OC=CC1
Name
Quantity
70 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool the reaction mixture to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether
ADDITION
Type
ADDITION
Details
To the resulting aqueous layer, hydrochloric acid was added
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)C=1C(=NC=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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